molecular formula C10H9ClN2 B1281841 4-Amino-7-chloro-2-methylquinoline CAS No. 68017-47-0

4-Amino-7-chloro-2-methylquinoline

Cat. No. B1281841
CAS RN: 68017-47-0
M. Wt: 192.64 g/mol
InChI Key: YYUQXDHWGQINPE-UHFFFAOYSA-N
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Description

4-Amino-7-chloro-2-methylquinoline is a derivative of the 4-aminoquinoline family, which has been extensively studied due to its potential in medicinal chemistry, particularly as an antimalarial and anticancer agent. The core structure of 4-aminoquinoline is known for its effectiveness in the treatment and prophylaxis of malaria, with chloroquine being one of the most significant drugs in this class . The introduction of a chloro and methyl group at specific positions on the quinoline ring system can lead to compounds with interesting biological activities and physical properties.

Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives typically involves the reaction of substituted quinolines with various amines. For instance, 4-chloro-7-substituted-quinolines can be reacted with mono/dialkyl amines to yield a series of 4-aminoquinoline derivatives . Similarly, 2- and 8-substituted 4-amino-7-chloroquinolines have been synthesized, demonstrating the versatility of the quinoline core in undergoing various chemical transformations . The synthesis process can include steps such as methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination, as seen in the preparation of related quinazoline derivatives .

Molecular Structure Analysis

The molecular structure of 4-amino-2-methylquinolinium derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structure of a 4-amino-2-methylquinolinium salt was determined, revealing a slightly distorted tetrahedral coordination around the iron cation and the presence of hydrogen-bonded chains and stacked quinoline molecules within the crystal lattice . Single-crystal X-ray structures of various N-alkylated products of 4-amino-7-chloroquinolines have also been reported, providing insights into the molecular conformations and potential intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 4-aminoquinoline derivatives is influenced by the substituents on the quinoline nucleus. For example, the chloro group in the 7-position can be substituted with amino alcohols, leading to novel analogs . The amination of 4-chloro-2-phenylquinoline derivatives with amide solvents has been investigated, showing that the reactivity is affected by steric and electronic effects of the substituents . These reactions are crucial for the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinoline derivatives are determined by their molecular structure. For instance, the lead molecule in a study of chirally defined side chain variants of 7-chloro-4-aminoquinoline exhibited good solid-state properties and favorable drug-like characteristics based on in vitro absorption, distribution, metabolism, and excretion (ADME) parameters . The magnetic measurements of 4-amino-2-methylquinolinium salts indicated antiferromagnetic interactions, which are transmitted through the crystal lattice, suggesting interesting magnetic properties .

Scientific Research Applications

Antimalarial Activity

4-Amino-7-chloro-2-methylquinoline and its derivatives have been extensively studied for their antimalarial properties. Research indicates that these compounds act by complexing with ferriprotoporphyrin IX, inhibiting its conversion to beta-hematin and thus its detoxification. The presence of a basic amino side chain and a 7-chloro group in the 4-aminoquinoline ring is essential for strong antiplasmodial activity (Egan et al., 2000). Additionally, novel derivatives of 4-aminoquinoline, particularly those with chirally defined side chains, have shown curative activity against chloroquine-resistant malaria parasites (Dola et al., 2016).

Synthesis and Modification

Synthesis and modification of 4-amino-7-chloro-2-methylquinoline derivatives have been explored for various applications. Novel 4-amino-2-phenylquinoline derivatives were synthesized through amination reactions with amide solvents (Tsai et al., 2008). The study by Casagrande et al. (2012) synthesized a set of 7-chloro-N-(heteroaryl)-methyl-4-aminoquinoline and their derivatives, showing promising antimalarial activities (Casagrande et al., 2012).

Antimicrobial Properties

Some derivatives of 4-amino-7-chloro-2-methylquinoline have been explored for their antimicrobial properties. For instance, the synthesis of 2-amino-3-cyano-4-(2'-chloro-7'-methylquinolin-3'-yl)-6-arylpyridines and their screening for antimicrobial activity were conducted, indicating potential uses in this field (Dobaria et al., 2003).

Cytotoxicity and Potential Anticancer Applications

A series of 4-aminoquinoline derivatives synthesized from 4-chloro-7-substituted-quinolines were examined for their cytotoxic effects on human breast tumor cell lines. This indicates the potential of 4-aminoquinoline as a prototype molecule for developing new anticancer agents (Zhang et al., 2007).

Safety And Hazards

The safety data sheet for 4-Amino-7-chloro-2-methylquinoline indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

7-chloro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUQXDHWGQINPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499342
Record name 7-Chloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7-chloro-2-methylquinoline

CAS RN

68017-47-0
Record name 7-Chloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68017-47-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AF Villamizar-Mogotocoro, LY Vargas-Méndez… - European Journal of …, 2020 - Elsevier
Tuberculosis (TB) disease remains to be an alarming infection worldwide with nearly 1.6 million deaths per year ranking above HIV/AIDS. Although Mycobacterium tuberculosis (Mtb), …
Number of citations: 22 www.sciencedirect.com

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